4-(2-Methoxyphenyl)piperidine hydrochloride

Catalog No.
S789002
CAS No.
82212-04-2
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxyphenyl)piperidine hydrochloride

CAS Number

82212-04-2

Product Name

4-(2-Methoxyphenyl)piperidine hydrochloride

IUPAC Name

4-(2-methoxyphenyl)piperidine;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H

InChI Key

NMYBDSDZFMDKAC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CCNCC2.Cl

Canonical SMILES

COC1=CC=CC=C1C2CCNCC2.Cl

4-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. This compound is a piperidine derivative characterized by a methoxyphenyl group attached to the piperidine ring. It is recognized for its unique chemical properties, making it valuable in various research and industrial applications. The hydrochloride form enhances its solubility and stability, facilitating its use in different chemical environments.

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  • Biology: Utilized in studies of biological pathways and as a ligand in receptor binding studies.
  • Medicine: Investigated for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds.
  • Industry: Employed in producing specialty chemicals and as an intermediate in manufacturing other chemical products.
  • The synthesis of 4-(2-Methoxyphenyl)piperidine hydrochloride typically involves the following steps:

    • Reagent Preparation: 2-Methoxybenzyl chloride is prepared as a starting material.
    • Reaction with Piperidine: The 2-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide.
    • Solvent Use: The reaction is conducted in an organic solvent like toluene or dichloromethane.
    • Formation of Hydrochloride Salt: Hydrochloric acid is added post-reaction to form the hydrochloride salt.

    Industrial production methods often involve optimized large-scale batch reactions that focus on yield and purity, with purification steps including recrystallization and chromatography.

    Research on 4-(2-Methoxyphenyl)piperidine hydrochloride has focused on its interactions with biological targets. These studies explore how the compound's structure influences its binding affinity and activity at specific receptors, which can lead to insights into its therapeutic potential. Understanding these interactions is crucial for developing new drugs and therapies based on this compound.

    Similar Compounds

    Several compounds share structural similarities with 4-(2-Methoxyphenyl)piperidine hydrochloride, including:

    • 4-(4-Methoxyphenyl)piperidine hydrochloride
    • 2-(2-Methoxyethyl)piperidine hydrochloride
    • 3-(3-Methylphenyl)piperidine hydrochloride
    • 3-(2-Methylphenyl)piperidine hydrochloride

    Comparison with Similar Compounds

    The uniqueness of 4-(2-Methoxyphenyl)piperidine hydrochloride lies in the specific positioning of the methoxy group on the phenyl ring. This configuration significantly influences its chemical reactivity and biological activity compared to its analogs. Such distinct structural features enable unique interactions with molecular targets, enhancing its value in research and industrial applications.

    Dates

    Modify: 2023-08-15

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